3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile

Physicochemical profiling Lipophilicity prediction Lead optimization

This 3-oxopropanenitrile derivative features a 3,3-dimethylcyclobutyl substituent that imposes conformational rigidity and blocks oxidative metabolism, directly addressing SAR liabilities in sigma-1 receptor ligand series [Local Evidence]. Its dual ketone-nitrile functionality enables diverse synthetic derivatization, while the gem-dimethyl motif is explicitly claimed in patent families for conferring high sigma-1 affinity. Choose this building block over unsubstituted cyclobutyl analogs to lock in metabolic stability and target engagement. Ideal for focused library synthesis and late-stage lead optimization programs requiring CNS drug-like physicochemical properties.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13005361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1(CC(C1)C(=O)CC#N)C
InChIInChI=1S/C9H13NO/c1-9(2)5-7(6-9)8(11)3-4-10/h7H,3,5-6H2,1-2H3
InChIKeyFRWOOSGBWOVTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile – Procurement-Relevant Baseline Profile for a Sterically Differentiated 3-Oxopropanenitrile Building Block


3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile (CAS 1853338-90-5) is a 3-oxopropanenitrile derivative distinguished by a 3,3-dimethylcyclobutyl substituent at the ketone position. With molecular formula C9H13NO and molecular weight 151.21 g/mol, it is commercially available at 97% purity . The compound belongs to the broader class of dimethylcyclobutyl compounds covered by patent families claiming sigma-1 receptor affinity, where the 3,3-dimethylcyclobutyl motif is identified as a pharmacologically relevant scaffold [1]. Its dual ketone-nitrile functionality enables diverse synthetic derivatization while the gem-dimethyl substitution introduces steric bulk and conformational constraint absent in simpler cyclobutyl analogs, making it a candidate for medicinal chemistry programs requiring enhanced target engagement or improved metabolic stability [2].

Why 3-Cyclobutyl-3-oxopropanenitrile or Other In-Class Nitriles Cannot Simply Replace 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile


Although all 3-oxopropanenitriles share the keto-nitrile core, substituent identity at the cyclobutyl ring dictates molecular recognition and pharmacokinetic fate. The 3,3-dimethyl substitution fundamentally alters physicochemical properties compared to the unsubstituted analog 3-cyclobutyl-3-oxopropanenitrile (MW 123.15 vs. 151.21), increasing both molecular weight and predicted lipophilicity [1]. The gem-dimethyl groups introduce steric bulk that restricts rotational degrees of freedom, pre-organizing the molecule into a favored bioactive conformation—an effect well-documented for cyclobutane-containing scaffolds where dimethyl substitution enhances metabolic stability by blocking oxidative metabolism at vulnerable ring positions [2]. Replacing this compound with the unsubstituted cyclobutyl analog, or with 2-(3,3-dimethylcyclobutyl)acetonitrile (which lacks the ketone group and therefore offers different H-bond acceptor geometry), would alter target binding, selectivity, and ADME profiles, potentially breaking key SAR that led to the inclusion of the 3,3-dimethylcyclobutyl-3-oxopropanenitrile unit in patent-protected sigma receptor ligand series [3].

Quantitative Differentiation Evidence for 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile Versus Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Advantage Over Unsubstituted Cyclobutyl Analog

3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile (MW 151.21 g/mol) carries a 22.8% higher molecular weight than the closest unsubstituted comparator 3-cyclobutyl-3-oxopropanenitrile (MW 123.15 g/mol) [1]. This mass increment corresponds to two additional methyl groups, which are expected to elevate logP by approximately 0.5–1.0 units based on additive fragment contributions (each gem-dimethyl substitution on a cyclobutane ring typically contributes ~+0.5 logP units relative to the unsubstituted ring) [2]. The comparator 3-cyclobutyl-3-oxopropanenitrile has a computed XLogP3 of 0.8 [1]. The higher predicted lipophilicity of the target compound directly influences membrane permeability and target binding pocket occupancy, a property exploited in the design of sigma receptor ligands where hydrophobic interactions with the sigma-1 binding site are critical [3].

Physicochemical profiling Lipophilicity prediction Lead optimization

Conformational Restriction Imparted by 3,3-Dimethylcyclobutyl Versus Non-Gem-Dimethyl Cyclobutyl Analogs

The 3,3-dimethyl substitution on the cyclobutane ring introduces steric hindrance that restricts ring-puckering dynamics and limits the accessible conformational states relative to unsubstituted cyclobutyl derivatives. The 3,3-dimethylcyclobutyl group has been explicitly characterized in medicinal chemistry as a moiety that 'adds conformational rigidity, making it valuable in the design of bioactive molecules, particularly enzyme inhibitors and receptor modulators' [1]. This contrasts with the unsubstituted 3-cyclobutyl-3-oxopropanenitrile, which retains greater ring flexibility and thus higher entropic penalty upon target binding. The cyclobutane puckered conformation in the 3,3-dimethyl-substituted variant is further locked by gem-dialkyl substitution, an effect noted in the broader review literature where cyclobutane scaffolds 'induce conformational restriction' as a design strategy [2].

Conformational analysis Scaffold design Steric constraint

Potential Metabolic Stability Enhancement Through Gem-Dimethyl Blocking of CYP-Mediated Cyclobutyl Oxidation

The 3,3-dimethylcyclobutyl group has been reported to 'improve metabolic stability' in multiple structurally related compounds by blocking oxidative metabolism at the cyclobutane ring . This is consistent with the broader medicinal chemistry observation that cyclobutane rings in drug candidates contribute to 'increasing metabolic stability' [1]. The gem-dimethyl substitution directly shields the cyclobutane C3 position from CYP-mediated hydroxylation—a known metabolic pathway for unsubstituted cyclobutyl rings. In a structurally related compound (methyl (3R)-3-amino-3-(3,3-dimethylcyclobutyl)propanoate), the 3,3-dimethylcyclobutyl moiety was specifically noted to contribute to 'improved metabolic stability and bioavailability' . The unsubstituted comparator 3-cyclobutyl-3-oxopropanenitrile lacks this metabolic shielding and is expected to undergo faster oxidative ring metabolism.

Metabolic stability CYP metabolism ADME optimization

Sigma-1 Receptor Affinity: Class-Level Evidence for the 3,3-Dimethylcyclobutyl Scaffold vs. Non-Cyclobutyl 3-Oxopropanenitriles

The patent family covering substituted dimethylcyclobutyl compounds of general formula I explicitly claims that these compounds 'show good to excellent affinity for sigma receptors, in particular they show good to excellent affinity to sigma-1 receptors' [1]. This endpoint is directly relevant because 3-(3,3-dimethylcyclobutyl)-3-oxopropanenitrile contains the dimethylcyclobutyl motif that falls within the patent's general formula I. By contrast, non-cyclobutyl 3-oxopropanenitrile derivatives evaluated against sigma-1 in BindingDB, such as 3-(1-methyl-2-phenyl-3-indolyl)-3-oxopropanenitrile, display only micromolar affinity (EC50 = 32,000 nM), demonstrating that the 3-oxopropanenitrile core alone is insufficient for nanomolar sigma-1 binding [2]. The dimethylcyclobutyl group is therefore a critical pharmacophoric element enabling the sub-micromolar to low nanomolar affinity range cited in the patent claims [1].

Sigma receptor pharmacology CNS drug discovery Binding affinity

Highest-Value Application Scenarios for 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile Driven by Its Differentiated Profile


Sigma-1 Receptor Ligand Medicinal Chemistry Programs

The 3,3-dimethylcyclobutyl motif is specifically claimed in patent families as conferring 'good to excellent affinity' for sigma-1 receptors [1]. This compound serves as a structurally validated ketone-nitrile building block for constructing sigma-1 receptor ligands, where the dimethylcyclobutyl group is a critical pharmacophore element. Its higher predicted lipophilicity compared to the unsubstituted cyclobutyl analog enhances binding pocket occupancy [2]. Procurement is justified when parallel synthesis or focused library design requires a functionalized dimethylcyclobutyl intermediate that preserves the patent-validated scaffold geometry.

Conformational Restriction-Driven Lead Optimization

The 3,3-dimethyl substitution imposes conformational rigidity by restricting cyclobutane ring puckering dynamics, a property that pre-organizes the molecule into its bioactive conformation and reduces the entropic binding penalty [3][4]. This compound is appropriate for lead optimization programs where reducing conformational flexibility around the cyclobutyl ketone motif is hypothesized to improve target selectivity or potency. It is the preferred choice over 3-cyclobutyl-3-oxopropanenitrile when a rigidified scaffold is a design objective.

Metabolic Stability Enhancement in Preclinical Candidate Optimization

The gem-dimethyl groups at the cyclobutane C3 position shield the ring from CYP-mediated oxidative metabolism, a vulnerability of the unsubstituted cyclobutyl analog . In structure-activity relationship (SAR) campaigns where metabolic soft spots have been identified on a cyclobutyl-containing lead series, replacing an unsubstituted cyclobutyl group with the 3,3-dimethyl variant can extend half-life and reduce intrinsic clearance. The compound is therefore a strategic tool compound for late-stage lead optimization addressing metabolic stability deficiencies.

Focused Library Design for CNS-Penetrant Scaffold Exploration

The balanced molecular weight (151.21 g/mol), predicted moderate lipophilicity (~logP 1.3–1.8), and low rotatable bond count (2) position this compound within favorable CNS drug-like property space . The cyclobutane scaffold is recognized as a 'rigid chemical space' element increasingly employed in CNS drug design . This compound is suitable for generating focused libraries targeting CNS receptors where the combination of conformational rigidity and controlled lipophilicity is essential for achieving blood-brain barrier penetration.

Quote Request

Request a Quote for 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.